2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate
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Overview
Description
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, an ethoxy group, and a butanoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration of 5-ethylimidazole: The nitration of 5-ethylimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring.
Alkylation: The nitroimidazole is then alkylated with ethylene oxide under basic conditions to form the ethoxy derivative.
Esterification: The ethoxy derivative is esterified with succinic anhydride in the presence of a catalyst such as pyridine to form the final product, 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and temperatures.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 4-(2-(5-Ethyl-2-amino-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)butanoic acid and corresponding alcohol.
Scientific Research Applications
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole with similar therapeutic applications.
Ornidazole: A nitroimidazole used for the treatment of infections.
Uniqueness
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid is unique due to its specific structural features, such as the ethoxy and butanoic acid moieties, which may confer distinct biological and chemical properties compared to other nitroimidazoles.
Properties
CAS No. |
23571-47-3 |
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Molecular Formula |
C11H15N3O6 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
4-[2-(5-ethyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H15N3O6/c1-2-8-7-12-11(14(18)19)13(8)5-6-20-10(17)4-3-9(15)16/h7H,2-6H2,1H3,(H,15,16) |
InChI Key |
ABZLDANJLQFTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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